![molecular formula C20H24FN3S B3528921 4-(4-fluorophenyl)-N-(4-isopropylphenyl)-1-piperazinecarbothioamide](/img/structure/B3528921.png)
4-(4-fluorophenyl)-N-(4-isopropylphenyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
4-(4-fluorophenyl)-N-(4-isopropylphenyl)-1-piperazinecarbothioamide, also known as piperazinecarbothioamide or abbreviated as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the mu-opioid receptor and has been studied for its ability to modulate opioid signaling pathways in the brain.
Mécanisme D'action
CTAP acts as a selective antagonist of the mu-opioid receptor by binding to the receptor and preventing the activation of downstream signaling pathways. This results in a reduction in the rewarding effects of opioids and a decrease in opioid-seeking behavior. CTAP has also been shown to have analgesic properties, possibly through the modulation of other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that CTAP can reduce the self-administration of opioids such as morphine and heroin, suggesting a potential therapeutic application in opioid addiction. Additionally, CTAP has been shown to have analgesic effects in animal models, possibly through the modulation of other neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
CTAP has several advantages for use in laboratory experiments. The compound is selective for the mu-opioid receptor, which allows for more precise manipulation of opioid signaling pathways in the brain. Additionally, CTAP has been shown to have a long half-life, which allows for sustained effects in animal models. However, one limitation of CTAP is its low solubility in water, which can make dosing and administration in animal models more difficult.
Orientations Futures
There are several potential future directions for research on CTAP. One area of interest is the development of CTAP as a treatment for opioid addiction. Studies have shown promising results in animal models, and further research is needed to determine the efficacy and safety of CTAP in humans. Additionally, CTAP may have potential as a treatment for chronic pain, as it has been shown to have analgesic effects in animal models. Further research is needed to determine the optimal dosing and administration of CTAP for potential therapeutic applications.
Applications De Recherche Scientifique
CTAP has been extensively studied in scientific research for its potential therapeutic applications in opioid addiction and pain management. The compound has been shown to selectively block the mu-opioid receptor, which is responsible for mediating the effects of opioids such as morphine and heroin. This selective antagonism of the mu-opioid receptor has been shown to reduce the rewarding effects of opioids and may have potential as a treatment for opioid addiction.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-(4-propan-2-ylphenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3S/c1-15(2)16-3-7-18(8-4-16)22-20(25)24-13-11-23(12-14-24)19-9-5-17(21)6-10-19/h3-10,15H,11-14H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKKMYFNHSEDOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.